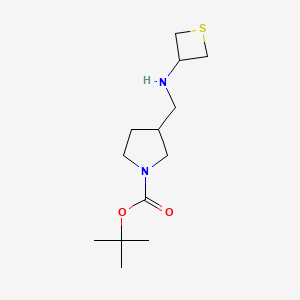
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure suggests it could be involved in stereoselective reactions due to the presence of chiral centers and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate likely involves multiple steps, including:
Formation of the tert-butylsulfinyl imine: This could be achieved by reacting a suitable aldehyde or ketone with tert-butylsulfinamide under acidic or basic conditions.
Introduction of the isopropoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Esterification: The final step might involve esterification of the carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or isopropoxy groups.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Applications De Recherche Scientifique
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate could have several research applications:
Medicinal Chemistry: Potential use as a precursor or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: Utilized in the development of new synthetic methodologies or as a building block for more complex molecules.
Materials Science: Possible applications in the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like the imine and ester suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxyphenyl)acetate: Lacks the methoxy group.
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-methoxyphenyl)acetate: Lacks the isopropoxy group.
Uniqueness
The combination of functional groups in Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate may confer unique reactivity and properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H29NO5S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
ethyl 2-[2-[(E)-tert-butylsulfinyliminomethyl]-5-methoxy-4-propan-2-yloxyphenyl]acetate |
InChI |
InChI=1S/C19H29NO5S/c1-8-24-18(21)11-14-9-16(23-7)17(25-13(2)3)10-15(14)12-20-26(22)19(4,5)6/h9-10,12-13H,8,11H2,1-7H3/b20-12+ |
Clé InChI |
KJQISTMIVKEYEM-UDWIEESQSA-N |
SMILES isomérique |
CCOC(=O)CC1=CC(=C(C=C1/C=N/S(=O)C(C)(C)C)OC(C)C)OC |
SMILES canonique |
CCOC(=O)CC1=CC(=C(C=C1C=NS(=O)C(C)(C)C)OC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)


![4-Ethoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12948010.png)





![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)
